molecular formula C8H16N2 B1470787 1-[(Cyclopropylamino)methyl]cyclobutan-1-amine CAS No. 1536948-33-0

1-[(Cyclopropylamino)methyl]cyclobutan-1-amine

Cat. No.: B1470787
CAS No.: 1536948-33-0
M. Wt: 140.23 g/mol
InChI Key: HAGDXFLNKLQSCW-UHFFFAOYSA-N
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Description

1-[(Cyclopropylamino)methyl]cyclobutan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group attached to a cyclobutan-1-amine backbone.

Preparation Methods

The synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia.

    Alkylation: The cyclopropylamine is then alkylated with a suitable alkylating agent to introduce the aminomethyl group.

    Cyclobutan-1-amine Formation: The final step involves the formation of the cyclobutan-1-amine ring structure through a cyclization reaction.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.

Chemical Reactions Analysis

1-[(Cyclopropylamino)methyl]cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Cyclopropylamino)methyl]cyclobutan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylamino)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(Cyclopropylamino)methyl]cyclobutan-1-amine can be compared with other similar compounds, such as:

    Cyclopropylamine: A simpler structure lacking the cyclobutan-1-amine ring, used in similar applications but with different reactivity.

    Cyclobutan-1-amine: Lacks the cyclopropylamino group, offering different chemical properties and reactivity.

    1-[(Cyclopropylamino)methyl]cyclopentane: A similar compound with a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of the cyclopropylamino group and the cyclobutan-1-amine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[(cyclopropylamino)methyl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-8(4-1-5-8)6-10-7-2-3-7/h7,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDXFLNKLQSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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